molecular formula C17H30 B14403376 1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane CAS No. 89657-03-4

1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane

Cat. No.: B14403376
CAS No.: 89657-03-4
M. Wt: 234.4 g/mol
InChI Key: WKCQGRBYTSADKH-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane is an organic compound belonging to the class of disubstituted cyclohexanes It features a cyclohexane ring with a tert-butyl group and a cyclohexylmethylidene group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into its fully saturated form.

    Substitution: Nucleophilic substitution reactions can occur at the cyclohexylmethylidene group, where nucleophiles such as halides or amines replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: H2 gas with Pd/C catalyst under mild pressure.

    Substitution: Halides or amines in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Fully saturated cyclohexane derivatives.

    Substitution: Halogenated or aminated cyclohexane derivatives.

Scientific Research Applications

1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane involves its interaction with molecular targets such as enzymes or receptors. The compound’s bulky tert-butyl group and cyclohexylmethylidene moiety contribute to its unique binding properties, influencing the conformational stability and reactivity of the molecule. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Uniqueness: 1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane is unique due to its combination of a bulky tert-butyl group and a cyclohexylmethylidene group, which imparts distinct steric and electronic properties. These characteristics make it a valuable compound for studying conformational dynamics and steric interactions in cyclohexane derivatives.

Properties

CAS No.

89657-03-4

Molecular Formula

C17H30

Molecular Weight

234.4 g/mol

IUPAC Name

1-tert-butyl-4-(cyclohexylmethylidene)cyclohexane

InChI

InChI=1S/C17H30/c1-17(2,3)16-11-9-15(10-12-16)13-14-7-5-4-6-8-14/h13-14,16H,4-12H2,1-3H3

InChI Key

WKCQGRBYTSADKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=CC2CCCCC2)CC1

Origin of Product

United States

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